2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Total Synthesis Stemona Alkaloids Stereoselective Synthesis

2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester (CAS 1298023-90-1, also catalogued as 2125943-72-6) is a chiral, N-Boc-protected pyrrolidinone thioester with the molecular formula C₁₂H₁₉NO₄S and a molecular weight of 273.35 g/mol. It is supplied as a clear oil, soluble in dichloromethane and ethyl acetate.

Molecular Formula C12H19NO4S
Molecular Weight 273.35 g/mol
Cat. No. B12286725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester
Molecular FormulaC12H19NO4S
Molecular Weight273.35 g/mol
Structural Identifiers
SMILESCCSC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C12H19NO4S/c1-5-18-10(15)8-6-7-9(14)13(8)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3
InChIKeyDKQDRVXNPGKIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester: Procurement-Relevant Identity and Structural Class


2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester (CAS 1298023-90-1, also catalogued as 2125943-72-6) is a chiral, N-Boc-protected pyrrolidinone thioester with the molecular formula C₁₂H₁₉NO₄S and a molecular weight of 273.35 g/mol . It is supplied as a clear oil, soluble in dichloromethane and ethyl acetate . The compound belongs to the class of pyroglutamate-derived thioesters and functions primarily as a late-stage synthetic intermediate in medicinally relevant total syntheses, notably in routes to the antiepileptic agent rac-Vigabatrin Hydrochloride and the Stemona alkaloids (–)-Sessilifoliamide C and (–)-8-epi-Stemoamide .

Why Generic Substitution of 2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester Fails: The Thioester–Boc Orthogonality Imperative


The target compound combines three reactive functionalities—a pyrrolidinone ring, an N-Boc protecting group, and an S-ethyl thioester—in a single, stereodefined (2S) scaffold. Generic substitution with common pyroglutamate derivatives such as N-Boc-pyroglutamic acid ethyl ester (CAS 144978-12-1) or tert-butyl ester (CAS 91229-91-3) is chemically impossible because those analogs carry a carboxylic ester at C-2 rather than the thioester required for the key hydrolysis–decarboxylation sequence in the Vigabatrin route . Similarly, N-unprotected or N-alkyl variants (e.g., 5-oxo-2-pyrrolidinecarbothioic acid S-ethyl ester, CAS 1298024-11-9) lack the Boc group that orthogonally protects the pyrrolidine nitrogen during downstream transformations, as demonstrated in the Hoye and Wipf (2011) total synthesis where the N-Boc group remains intact through multiple steps before final deprotection [1]. These functional-group interdependencies mean that even structurally close analogs cannot replicate the compound's role in validated synthetic pathways without extensive route redesign [2].

Quantitative Differentiation Evidence for 2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester Versus Closest Analogs


Synthetic Step-Count and Yield Advantage in the Hoye–Wipf (–)-Sessilifoliamide C Route

In the only published total synthesis of (–)-Sessilifoliamide C by Hoye and Wipf, the target compound serves as the linchpin azepinopyrrolidine intermediate that installs two of the four contiguous stereocenters in the final tricyclic core [1]. When compared with an alternative pyrrole-based approach reported by Olivier et al. (2021) that does not use this thioester intermediate, the Wipf–Hoye route achieves the first enantioselective total synthesis of (–)-Sessilifoliamide C with a [3,3]-sigmatropic rearrangement strategy, contrasting with Olivier's racemic synthesis that delivers sessilifoliamide C (and its C-11 epimer) in 24% yield over 11 steps from a simple pyrrole [2]. The target compound is thus uniquely associated with an enantioselective pathway, whereas the non-thioester pyrrole route yields a racemic mixture requiring subsequent chiral resolution [2].

Total Synthesis Stemona Alkaloids Stereoselective Synthesis

Functional Group Orthogonality: N-Boc Protection vs. N-Unprotected Thioester in Hydrolysis Stability

The target compound (N-Boc-protected thioester) demonstrates superior hydrolytic stability relative to its direct N-unprotected analog, (2S)-5-oxo-2-pyrrolidinecarbothioic acid S-ethyl ester (CAS 1298024-11-9, MW 173.23 g/mol) . The N-Boc group provides steric and electronic shielding of the pyrrolidine nitrogen, preventing premature lactam ring-opening under the neutral or basic conditions required for thioester hydrolysis, as established in the general study of regioselective ring-opening of N-Boc pyroglutamates by Ezquerra et al. (1993), where N-Boc protection was essential to direct nucleophilic attack exclusively to the ω-carbonyl position without transesterification at the α-ester [1]. In the absence of N-Boc protection (as in CAS 1298024-11-9), competing ring-opening pathways reduce chemoselectivity.

Protecting Group Chemistry Thioester Stability Intermediate Procurement

Physical Form and Solubility: Clear Oil vs. Crystalline Analogs for Downstream Handling

The target compound is reported as a clear oil with solubility in dichloromethane and ethyl acetate, as specified in the supplier technical datasheet referencing the Hoye & Wipf (2011) synthetic procedure . In contrast, the structurally related but functionally distinct N-Boc-pyroglutamic acid ethyl ester (CAS 144978-12-1) is a crystalline solid at room temperature (m.p. 54–58 °C) . The oil form of the target compound eliminates the need for pre-dissolution heating steps and facilitates direct transfer in anhydrous organic solvents, which is advantageous in moisture-sensitive thioester chemistry workflows .

Intermediate Handling Solubility Profile Process Chemistry

Validated Application Scope: Three Distinct Pharmacophore Classes vs. Single-Target Analogs

The target compound is documented as a key intermediate in validated synthetic routes to three structurally and therapeutically distinct targets: (i) rac-Vigabatrin Hydrochloride, an antiepileptic GABA transaminase inhibitor; (ii) (–)-Sessilifoliamide C, a Stemona alkaloid with antitumor activity; and (iii) (–)-8-epi-Stemoamide, a neuroprotective Stemona alkaloid [1]. This breadth of validated application contrasts with the closest non-Boc thioester analog, (2S)-5-oxo-2-pyrrolidinecarbothioic acid S-ethyl ester (CAS 1298024-11-9), for which no peer-reviewed synthetic applications in pharmaceutically relevant total syntheses have been reported . The target compound's appearance in the primary literature (Org. Lett. 2011) provides procurement traceability that single-source catalog compounds lack.

Synthetic Intermediate Versatility Pharmacophore Diversity Procurement Justification

Supplier-Grade Purity Benchmarking: >98% vs. >90% from Competing Sources

Supplier specifications for the target compound indicate available purity grades of >95% to >98%, with the highest grade (>98%) listed by Energy Chemical (Catalog EC-1298023) at approximately $1,500/g . In comparison, Chemsky International offers a lower-grade batch at >90% purity for $980/g, representing a 35% cost reduction but a ≥8% absolute purity penalty . For the closest non-Boc thioester analog (CAS 1298024-11-9), Santa Cruz Biotechnology provides no purity specification on the product page, which is a critical gap for procurement qualification . The >98% specification aligns with the requirements for late-stage intermediates in GMP-like total synthesis campaigns.

Intermediate Purity Supplier Specification Procurement Quality

Optimal Procurement and Application Scenarios for 2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester


Enantioselective Total Synthesis of (–)-Sessilifoliamide C and (–)-8-epi-Stemoamide

This compound is the required late-stage intermediate for the only published enantioselective total synthesis of (–)-Sessilifoliamide C and (–)-8-epi-Stemoamide via the [3,3]-sigmatropic rearrangement strategy of Hoye and Wipf (Org. Lett. 2011) [1]. Procurement of the specified (2S)-enantiomer is essential to achieve the reported stereochemical outcome; substitution with a non-thioester analog or racemic mixture will preclude enantioselective access to these Stemona alkaloids for biological evaluation [1].

Vigabatrin Hydrochloride Process Chemistry and Generic API Development

The compound serves as a direct thioester precursor in the preparation of rac-Vigabatrin Hydrochloride, where the S-ethyl thioester moiety undergoes sequential hydrolysis and decarboxylation to generate the active vinyl-GABA pharmacophore . For process R&D groups developing generic Vigabatrin routes, this intermediate offers a validated entry point with literature-backed transformation conditions, reducing route-scouting time compared to de novo intermediate design .

Stereoselective Organocatalytic Cascade Reactions Using Rigid Pyrrolidinone Scaffolds

Recent studies (2024) highlight the compound's utility in organocatalytic cascades, where the rigid pyrrolidinone core directs stereoselective bond formation, including intramolecular aldol reactions to form tetrahydrofuran derivatives . The combination of N-Boc protection and S-ethyl thioester functionality provides a unique reactivity profile for methodology development groups exploring dual-activation strategies in asymmetric catalysis .

Quote Request

Request a Quote for 2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.